molecular formula C25H24ClNO3 B6545616 N-[(4-chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946306-59-8

N-[(4-chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6545616
CAS No.: 946306-59-8
M. Wt: 421.9 g/mol
InChI Key: QMOGLXINWQXYEL-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative featuring a 4-chlorophenylmethyl group and a substituted dihydrobenzofuran moiety. This compound’s unique structure—characterized by the bicyclic dihydrobenzofuran ring and chloro-substituted aryl group—distinguishes it from other benzamide derivatives. Below, we provide a systematic comparison with structurally and functionally related compounds, supported by experimental data.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO3/c1-25(2)14-20-4-3-5-22(23(20)30-25)29-16-18-6-10-19(11-7-18)24(28)27-15-17-8-12-21(26)13-9-17/h3-13H,14-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOGLXINWQXYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Core Benzamide Scaffold

The target compound shares the benzamide backbone with numerous analogs. Key structural variations include:

  • Substituents on the Benzamide Nitrogen: The 4-chlorophenylmethyl group contrasts with nitro (e.g., N-{[(4-nitrophenyl)amino]methyl}benzamide ), methoxy (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ), and benzimidazolyl groups (e.g., N-benzimidazol-1-yl methyl-benzamide derivatives ).
  • Oxy-Methyl Side Chain: The dihydrobenzofuran-7-yloxy group differs from simpler aryl ethers (e.g., 2-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide ) and sulfamoyl groups (e.g., N-[(4-fluorophenyl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide ).
Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Key Substituents/R-Groups Unique Structural Features Reference
Target Compound 4-Chlorophenylmethyl, dihydrobenzofuran-7-yl Bicyclic dihydrobenzofuran ring -
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl, methoxy, methyl Fluorescent properties
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo, nitro, methoxy High crystallinity
N-Benzimidazol-1-yl methyl-benzamide derivatives Benzimidazolyl, chloro/bromo Dual anti-inflammatory/analgesic effects
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide 4-Chlorophenylmethoxy, methoxyphenylimine Schiff base linkage

Physicochemical Properties

Fluorescence and Spectroscopic Behavior

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence intensity due to its conjugated methoxy and methyl groups . The target compound’s dihydrobenzofuran ring may enhance fluorescence via extended π-conjugation, though experimental data are unavailable.

Lipophilicity and Solubility

The dihydrobenzofuran group increases lipophilicity compared to analogs with linear ether chains (e.g., N-{[(4-nitrophenyl)amino]methyl}benzamide ). This could improve membrane permeability but reduce aqueous solubility.

Anti-Inflammatory and Analgesic Effects

N-Benzimidazol-1-yl methyl-benzamide derivatives showed significant anti-inflammatory activity at 100 mg/kg (p.o.) with low gastric toxicity . The target compound’s dihydrobenzofuran group may modulate COX-2 selectivity, though this requires validation.

Metabolic Stability

Electron-withdrawing groups (e.g., trifluoromethyl in N-(benzyloxy)-4-(trifluoromethyl)benzamide ) enhance metabolic stability. The target compound’s chloro and dimethyl groups may similarly resist oxidative degradation.

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